molecular formula C20H12N2O4 B11566605 (4Z)-4-(naphthalen-2-ylmethylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-(naphthalen-2-ylmethylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11566605
M. Wt: 344.3 g/mol
InChI Key: HFISQZUZIOXGAC-WQRHYEAKSA-N
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Description

(4Z)-4-(naphthalen-2-ylmethylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a nitrophenyl group, and an oxazole ring

Preparation Methods

The synthesis of (4Z)-4-(naphthalen-2-ylmethylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one typically involves multiple steps, including the formation of the oxazole ring and the introduction of the naphthalen-2-ylmethylidene and 3-nitrophenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to produce the compound in large quantities.

Chemical Reactions Analysis

(4Z)-4-(naphthalen-2-ylmethylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce nitro groups to amines.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reagents and conditions employed, but they often include derivatives with modified functional groups that can further enhance the compound’s properties and applications.

Scientific Research Applications

(4Z)-4-(naphthalen-2-ylmethylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with unique properties.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: The compound’s unique properties make it valuable in the production of advanced materials, such as polymers and coatings, with enhanced performance characteristics.

Mechanism of Action

The mechanism by which (4Z)-4-(naphthalen-2-ylmethylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, (4Z)-4-(naphthalen-2-ylmethylidene)-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one stands out due to its unique combination of structural features and functional groups. Similar compounds may include other oxazole derivatives, naphthalene-based compounds, and nitrophenyl-containing molecules. Each of these compounds has its own set of properties and applications, but the specific arrangement of functional groups in this compound provides it with distinct advantages in certain contexts.

Properties

Molecular Formula

C20H12N2O4

Molecular Weight

344.3 g/mol

IUPAC Name

(4Z)-4-(naphthalen-2-ylmethylidene)-2-(3-nitrophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C20H12N2O4/c23-20-18(11-13-8-9-14-4-1-2-5-15(14)10-13)21-19(26-20)16-6-3-7-17(12-16)22(24)25/h1-12H/b18-11-

InChI Key

HFISQZUZIOXGAC-WQRHYEAKSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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